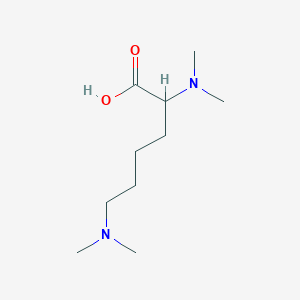
2,6-Bis(dimethylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.
準備方法
The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .
科学的研究の応用
2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.
Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
作用機序
The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:
- 2-(dimethylamino)-acetic acid
- 3-(dimethylamino)-propanoic acid
- 4-(dimethylamino)-butanoic acid
- 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .
特性
分子式 |
C10H22N2O2 |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
2,6-bis(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChIキー |
HNWHSCYWLXEVJP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCC(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





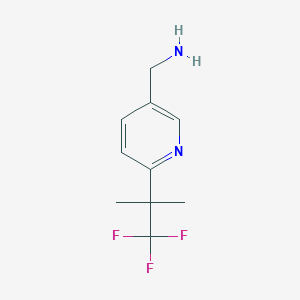

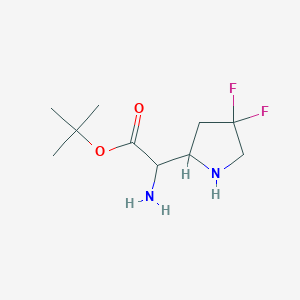
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
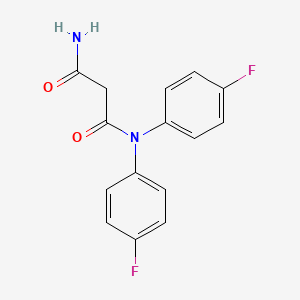
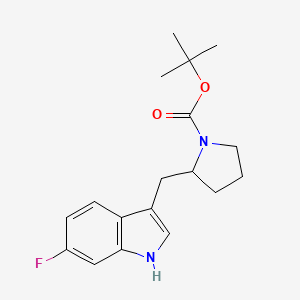
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)



![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
